molecular formula C8H13N3O2 B14271382 4-(6-Aminopyridazin-1(6H)-yl)butanoic acid CAS No. 137833-37-5

4-(6-Aminopyridazin-1(6H)-yl)butanoic acid

Cat. No.: B14271382
CAS No.: 137833-37-5
M. Wt: 183.21 g/mol
InChI Key: HAJKFINHROBWLJ-UHFFFAOYSA-N
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Description

4-(6-Aminopyridazin-1(6H)-yl)butanoic acid is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of an aminopyridazine ring attached to a butanoic acid chain. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridazin-1(6H)-yl)butanoic acid typically involves the reaction of a pyridazine derivative with a butanoic acid precursor. One common method involves the nucleophilic substitution reaction where an aminopyridazine is reacted with a butanoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process often includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridazin-1(6H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridazine N-oxides, dihydropyridazine derivatives, and various substituted pyridazine compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridazin-1(6H)-yl)butanoic acid involves its interaction with specific molecular targets. The aminopyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Aminopyridazin-3-yl)butanoic acid
  • 4-(6-Aminopyrimidin-1(6H)-yl)butanoic acid
  • 4-(6-Aminopyridin-1(6H)-yl)butanoic acid

Uniqueness

4-(6-Aminopyridazin-1(6H)-yl)butanoic acid is unique due to its specific aminopyridazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

137833-37-5

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-(3-amino-3H-pyridazin-2-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c9-7-3-1-5-10-11(7)6-2-4-8(12)13/h1,3,5,7H,2,4,6,9H2,(H,12,13)

InChI Key

HAJKFINHROBWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N(N=C1)CCCC(=O)O)N

Origin of Product

United States

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